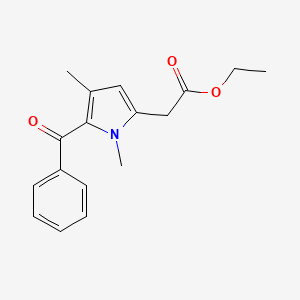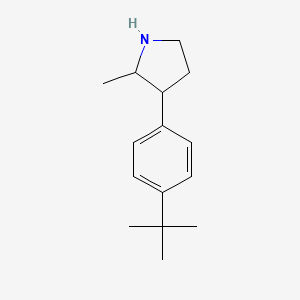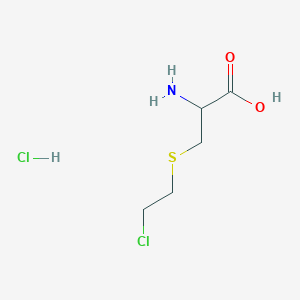
2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride is a chemical compound that features a unique combination of amino, chloro, and sulfanyl groups attached to a propionic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride typically involves the reaction of 2-chloroethanethiol with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a corresponding ethyl group under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
類似化合物との比較
- 2-Amino-3-(2-chloroethylthio)-propionic acid
- 2-Amino-3-(2-bromoethylsulfanyl)-propionic acid
- 2-Amino-3-(2-iodoethylsulfanyl)-propionic acid
Comparison:
- Uniqueness: The presence of the chloro group in 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride makes it more reactive towards nucleophiles compared to its bromo or iodo counterparts.
- Reactivity: The chloro derivative is generally less reactive than the bromo or iodo derivatives, making it more suitable for controlled reactions.
特性
CAS番号 |
89299-66-1 |
|---|---|
分子式 |
C5H11Cl2NO2S |
分子量 |
220.12 g/mol |
IUPAC名 |
2-amino-3-(2-chloroethylsulfanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,7H2,(H,8,9);1H |
InChIキー |
FZKNTCNFTWGOOW-UHFFFAOYSA-N |
正規SMILES |
C(CCl)SCC(C(=O)O)N.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methoxyacetic acid](/img/structure/B8535846.png)
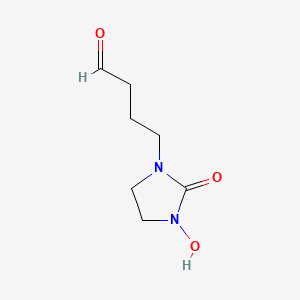
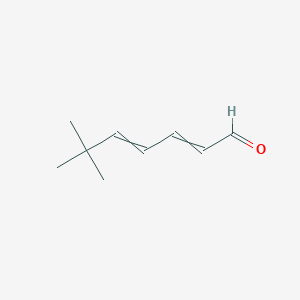
![2-[3-(Trifluoromethyl)anilino]benzoyl chloride](/img/structure/B8535871.png)
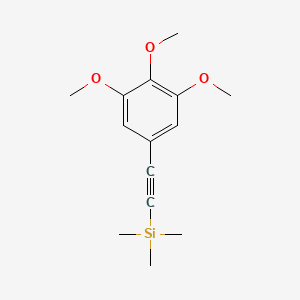
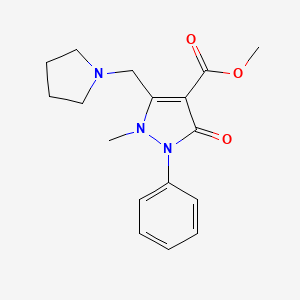
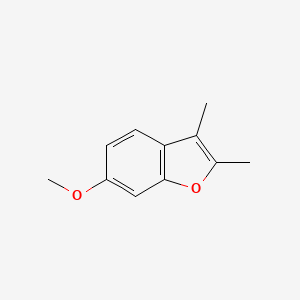
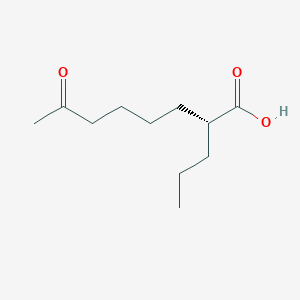
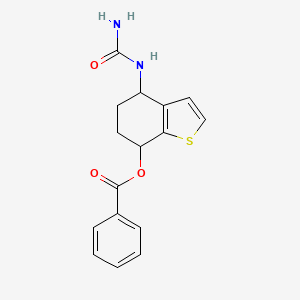
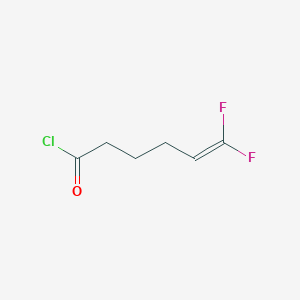
![1-[2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B8535910.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]butane-1,3-dione](/img/structure/B8535922.png)
